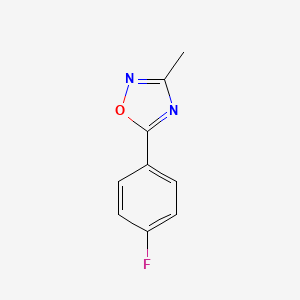

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Übersicht

Beschreibung

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound containing an oxadiazole ring substituted with a fluorophenyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with acetic anhydride and a suitable dehydrating agent, such as phosphorus oxychloride, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reduction Reactions

Reduction of the oxadiazole ring typically results in ring-opening to form hydrazine derivatives:

- Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas yields 3-methyl-5-(4-fluorophenyl)hydrazine derivatives .

- Lithium Aluminum Hydride (LiAlH₄) : Converts the oxadiazole to a diamino intermediate .

Table 2: Reduction Reactions

| Reagent/Conditions | Product | Reference |

|---|---|---|

| H₂, Pd/C | Hydrazine derivative | |

| LiAlH₄, THF | Diamino intermediate |

Electrophilic Substitution

The fluorophenyl group undergoes electrophilic substitution, though the fluorine atom directs reactivity:

- Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to fluorine .

- Halogenation : Bromine (Br₂) in FeBr₃ adds substituents preferentially at the ortho or para positions .

Table 3: Substitution Reactions

| Reagent/Conditions | Position | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | Meta to F | 5-(3-Nitro-4-fluorophenyl) analog | |

| Br₂, FeBr₃ | Ortho/Para to F | Brominated derivatives |

Nucleophilic Ring-Opening

The oxadiazole ring reacts with nucleophiles such as amines or alkoxides:

- Ammonia (NH₃) : Cleaves the ring to form amidine derivatives .

- Methanol (MeOH) : Under basic conditions, generates methyl ester intermediates .

Table 4: Nucleophilic Reactions

| Reagent/Conditions | Product | Reference |

|---|---|---|

| NH₃, ethanol | 3-Methylamidine derivative | |

| NaOMe, MeOH | Methyl ester intermediate |

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed cross-couplings:

- Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl derivatives .

- Buchwald-Hartwig : Forms C–N bonds with amines or amides .

Table 5: Cross-Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 5-(Biphenyl)-3-methyl derivative | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated derivatives |

Thermal and Photochemical Reactivity

- Thermal Decomposition : At >200°C, decomposes to release HCN and fluorobenzene .

- UV Irradiation : Generates radicals via C–N bond cleavage, leading to polymerization inhibitors .

Biological Activity-Driven Modifications

While not direct chemical reactions, structural analogs of this compound exhibit bioactivity through interactions with enzymes like HDACs or COX-2. Modifications often involve:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Numerous studies have reported the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, derivatives similar to 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole have shown significant antiproliferative activity against human colon adenocarcinoma (HT-29) and other tumor cell lines. The presence of electron-withdrawing groups at specific positions on the aromatic ring has been crucial for enhancing biological activity .

Anti-inflammatory Properties : Compounds containing the oxadiazole moiety have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. Some derivatives demonstrate selectivity for COX-2 over COX-1, which is beneficial in reducing inflammation while minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity : The oxadiazole scaffold has shown promise in antimicrobial applications. Research indicates activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad spectrum of activity makes it a candidate for developing new antimicrobial agents .

Case Studies

Several case studies have documented the effectiveness of this compound derivatives:

- Cytotoxicity Study : A study evaluated various oxadiazole derivatives against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Compounds exhibited IC50 values significantly lower than standard anticancer agents like Prodigiosin .

- Inflammation Model : In vivo studies demonstrated that specific oxadiazole derivatives reduced inflammation markers in animal models by selectively inhibiting COX enzymes .

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorophenyl-substituted heterocycle with potential biological activity.

2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole: A similar oxadiazole derivative with different substitution patterns.

Uniqueness

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound in various research fields.

Biologische Aktivität

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a five-membered heterocyclic ring that includes nitrogen atoms, which contribute to its unique pharmacological properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Biological Activities

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including:

- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of 1,2,4-oxadiazole derivatives against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human colon adenocarcinoma (HT-29) and other tumor cell lines .

- Anti-inflammatory Properties : Oxadiazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes. Some compounds demonstrated selectivity for COX-2 over COX-1, which is beneficial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Activity : The oxadiazole scaffold has shown promise in antimicrobial applications. Compounds derived from this structure have exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in disease processes. For example, they can inhibit COX enzymes and other targets like histone deacetylases (HDACs), which play roles in cancer progression and inflammation .

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of signaling pathways such as those involving p53 and cyclins .

- Interaction with Receptors : Some oxadiazole compounds interact with specific receptors or proteins that are implicated in various diseases, enhancing their therapeutic potential .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSHBDOOEVBVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485730 | |

| Record name | 5-(4-FLUORO-PHENYL)-3-METHYL-[1,2,4]OXADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59562-68-4 | |

| Record name | 5-(4-FLUORO-PHENYL)-3-METHYL-[1,2,4]OXADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.